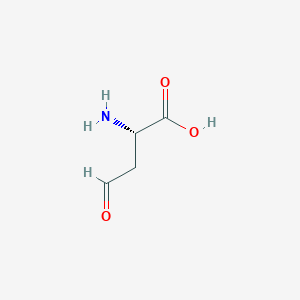
(S)-2-Amino-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-4-oxobutanoic acid, also known as L-aspartic acid β-semialdehyde, is an intermediate in the biosynthesis of several essential amino acids, including lysine, methionine, and threonine. This compound plays a crucial role in various metabolic pathways and is of significant interest in both biochemical and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-oxobutanoic acid typically involves the reduction of aspartic acid derivatives. One common method is the reduction of aspartic acid β-semialdehyde using sodium borohydride under controlled conditions. Another approach involves the enzymatic conversion of aspartic acid to its β-semialdehyde form using specific dehydrogenases.
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Genetically engineered strains of bacteria, such as Escherichia coli, are used to overproduce the compound by optimizing the metabolic pathways involved in its biosynthesis. This method is advantageous due to its cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aspartic acid.
Reduction: Reduction reactions can convert it to aspartic acid β-semialdehyde.
Substitution: It can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
Oxidation: Aspartic acid.
Reduction: Aspartic acid β-semialdehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-Amino-4-oxobutanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme mechanisms.
Medicine: Research focuses on its potential therapeutic applications, including its role in amino acid metabolism disorders.
Industry: It is used in the production of amino acids and other biochemicals through fermentation processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-4-oxobutanoic acid involves its role as an intermediate in amino acid biosynthesis. It acts as a substrate for various enzymes, including dehydrogenases and transaminases, which catalyze its conversion to other essential amino acids. The molecular targets include specific enzymes in the metabolic pathways of lysine, methionine, and threonine biosynthesis.
Comparación Con Compuestos Similares
Similar Compounds
Aspartic acid: A precursor in the biosynthesis of (S)-2-Amino-4-oxobutanoic acid.
Aspartic acid β-semialdehyde: A direct reduction product of this compound.
Lysine: An essential amino acid synthesized from this compound.
Uniqueness
This compound is unique due to its specific role as an intermediate in the biosynthesis of multiple essential amino acids. Its ability to participate in various chemical reactions and its significance in metabolic pathways make it a compound of great interest in both research and industrial applications.
Propiedades
Número CAS |
2338-03-6 |
|---|---|
Fórmula molecular |
C4H7NO3 |
Peso molecular |
117.10 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m0/s1 |
Clave InChI |
HOSWPDPVFBCLSY-VKHMYHEASA-N |
SMILES |
C(C=O)C(C(=O)O)N |
SMILES isomérico |
C(C=O)[C@@H](C(=O)O)N |
SMILES canónico |
C(C=O)C(C(=O)O)N |
Key on ui other cas no. |
15106-57-7 |
Descripción física |
Solid |
Secuencia |
X |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















